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Compound of Interest

Compound Name: 4-Amino-3-fluorophenol

Cat. No.: B140874 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Amino-3-fluorophenol (CAS No: 399-95-1). Due to the limited availability of public domain

experimental spectra for this specific compound, this guide presents a combination of key

molecular data, predicted spectroscopic information, and comparative data from its structural

analog, 4-aminophenol. Detailed, standardized experimental protocols for Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to

enable researchers to acquire and interpret data for this and similar molecules.

Core Molecular Data
Property Value Source

Molecular Formula C₆H₆FNO PubChem[1]

Molecular Weight 127.12 g/mol PubChem[1]

Exact Mass 127.043341977 Da PubChem[1]

IUPAC Name 4-amino-3-fluorophenol PubChem[1]

Synonyms
3-Fluoro-4-aminophenol, 2-

Fluoro-4-hydroxyaniline
PubChem[1]
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While experimental spectra for 4-Amino-3-fluorophenol are not readily available in public

databases, the following tables summarize the expected and comparative spectroscopic data.

Mass Spectrometry (MS)
The primary ionization method for a polar molecule like 4-Amino-3-fluorophenol would be

Electrospray Ionization (ESI), likely in positive ion mode, which would protonate the basic

amino group.

Ion Calculated m/z

[M+H]⁺ 128.0511

Note: The calculated m/z is based on the exact mass of 4-Amino-3-fluorophenol (127.04334

Da)[1] and the mass of a proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted ¹H and ¹³C NMR chemical shifts for 4-Amino-3-fluorophenol.
These predictions are based on established increments for substituents on a benzene ring. For

comparison, experimental data for the closely related compound, 4-aminophenol, is also

provided[2].

Table 1: Predicted ¹H NMR Data for 4-Amino-3-fluorophenol

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 6.6 - 6.8 Doublet of doublets
J(H,F) ≈ 8-10, J(H,H)

≈ 2-3

H-5 6.7 - 6.9 Doublet J(H,H) ≈ 8-9

H-6 6.5 - 6.7 Doublet of doublets
J(H,H) ≈ 8-9, J(H,F) ≈

4-5

-OH 8.5 - 9.5 Broad Singlet -

-NH₂ 4.0 - 5.0 Broad Singlet -
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Table 2: Predicted ¹³C NMR Data for 4-Amino-3-fluorophenol

Carbon Predicted Chemical Shift (δ, ppm)

C-1 (C-OH) 145 - 150

C-2 110 - 115 (d, J(C,F) ≈ 15-20 Hz)

C-3 (C-F) 150 - 155 (d, J(C,F) ≈ 230-250 Hz)

C-4 (C-NH₂) 135 - 140 (d, J(C,F) ≈ 10-15 Hz)

C-5 118 - 122

C-6 115 - 120 (d, J(C,F) ≈ 3-5 Hz)

Table 3: Experimental NMR Data for 4-Aminophenol (in DMSO-d₆)[2]

Spectrum Chemical Shift (δ, ppm)

¹H NMR

8.37 (s, 1H, OH), 6.48-6.50 (d, J=10 Hz, 2H, Ar-

H), 6.42-6.44 (d, J=10 Hz, 2H, Ar-H), 4.38 (s,

2H, NH₂)

¹³C NMR 168.09, 153.70, 131.82, 113.18

Infrared (IR) Spectroscopy
The IR spectrum of 4-Amino-3-fluorophenol is expected to show characteristic absorption

bands for the hydroxyl, amino, and fluoroaromatic functional groups.
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H Stretch (Phenolic) 3200 - 3600 Strong, Broad

N-H Stretch (Amino) 3300 - 3500 Medium, Doublet

C-H Stretch (Aromatic) 3000 - 3100 Medium to Weak

C=C Stretch (Aromatic) 1500 - 1600 Medium to Strong

C-N Stretch (Aromatic) 1250 - 1350 Medium to Strong

C-F Stretch (Aromatic) 1100 - 1300 Strong

C-O Stretch (Phenolic) 1180 - 1260 Strong

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of 4-Amino-3-fluorophenol.

Methodology:

Sample Preparation:

Weigh approximately 10-20 mg of 4-Amino-3-fluorophenol.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆,

CDCl₃, or Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for phenols

and anilines due to its ability to dissolve polar compounds and to observe exchangeable

protons.

Transfer the solution to a standard 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

referencing the chemical shifts to 0 ppm.
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Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband

probe.

Data Acquisition:

¹H NMR:

Acquire a one-dimensional proton spectrum.

Typical spectral parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees,

relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to

achieve a good signal-to-noise ratio.

¹³C NMR:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical spectral parameters: spectral width of 200-220 ppm, pulse angle of 45-90

degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or

more) due to the lower natural abundance of ¹³C.

Data Processing and Analysis:

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling

constants to elucidate the structure.

Assign the signals in the ¹³C NMR spectrum to the respective carbon atoms in the

molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4-Amino-3-fluorophenol.
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Methodology:

Sample Preparation (for solid sample):

KBr Pellet Method:

Thoroughly grind a small amount of 4-Amino-3-fluorophenol (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and

pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR) Method:

Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.

Instrumentation:

A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Collect a background spectrum of the empty sample holder (for KBr pellet) or the clean

ATR crystal.

Acquire the sample spectrum, typically co-adding 16 to 32 scans to improve the signal-to-

noise ratio. The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule (e.g., O-H, N-H, C-H aromatic, C=C aromatic, C-N, C-F, C-O).
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-Amino-3-
fluorophenol.

Methodology:

Sample Preparation:

Prepare a dilute solution of 4-Amino-3-fluorophenol (e.g., 1-10 µg/mL) in a suitable

solvent such as methanol, acetonitrile, or a mixture of water and one of these organic

solvents.

A small amount of a weak acid (e.g., 0.1% formic acid) can be added to the solvent to

promote protonation for positive ion mode ESI.

Instrumentation:

A mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be a

standalone instrument or coupled with a liquid chromatography system (LC-MS). Common

mass analyzers include quadrupole, time-of-flight (TOF), and Orbitrap.

Data Acquisition:

Introduce the sample solution into the ESI source via direct infusion or through an LC

column.

Acquire the mass spectrum in positive ion mode over a relevant mass-to-charge (m/z)

range (e.g., m/z 50-300).

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by

isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation

(CID) to generate a fragment ion spectrum.

Data Analysis:

Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the compound.
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Analyze the fragmentation pattern in the MS/MS spectrum to gain further structural

information.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Amino-3-fluorophenol.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b140874?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-fluorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-fluorophenol
https://www.rsc.org/suppdata/d0/ra/d0ra08376c/d0ra08376c1.pdf
https://www.benchchem.com/product/b140874#spectroscopic-data-nmr-ir-ms-of-4-amino-3-fluorophenol
https://www.benchchem.com/product/b140874#spectroscopic-data-nmr-ir-ms-of-4-amino-3-fluorophenol
https://www.benchchem.com/product/b140874#spectroscopic-data-nmr-ir-ms-of-4-amino-3-fluorophenol
https://www.benchchem.com/product/b140874#spectroscopic-data-nmr-ir-ms-of-4-amino-3-fluorophenol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b140874?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

